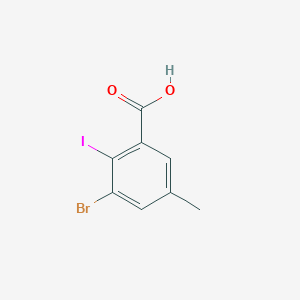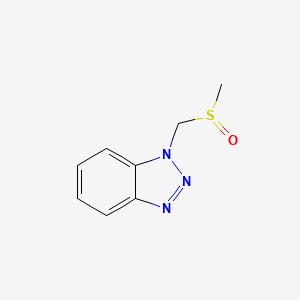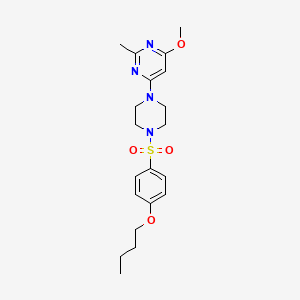
3-bromo-2-iodo-5-methylBenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-2-iodo-5-methylbenzoic acid is a chemical compound with the CAS Number: 1022983-50-1 . It has a molecular weight of 340.94 and its IUPAC name is 3-bromo-5-iodo-2-methylbenzoic acid . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of 3-bromo-2-iodo-5-methylbenzoic acid is C8H6BrIO2 . Its InChI code is 1S/C8H6BrIO2/c1-4-6(8(11)12)2-5(10)3-7(4)9/h2-3H,1H3,(H,11,12) .Physical And Chemical Properties Analysis
3-bromo-2-iodo-5-methylbenzoic acid is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Health Effects of Brominated Compounds
Brominated compounds, similar to 3-bromo-2-iodo-5-methylbenzoic acid, have been extensively studied for their health effects, particularly in the context of flame retardants. Polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), which may share structural similarities with brominated benzoic acids, have been reviewed for their toxicological profiles. These compounds exhibit similar toxicity profiles to their chlorinated homologs, with concerns raised regarding their potential health impacts as environmental exposure increases with the use of brominated flame retardants (Birnbaum, Staskal, & Diliberto, 2003).
Pharmacological Activities of Structurally Related Compounds
Gallic acid, while not structurally identical, shares the benzoic acid core with 3-bromo-2-iodo-5-methylbenzoic acid. Its pharmacological activities have been studied, highlighting its anti-inflammatory properties and potential as a candidate for treating various inflammation-related diseases. This suggests that structurally complex benzoic acids could be explored for similar pharmacological potentials (Jinrong Bai et al., 2020).
Environmental Persistence and Toxicity of Halogenated Benzoic Acids
The environmental behavior of parabens, esters of para-hydroxybenzoic acid, demonstrates the fate and potential effects of halogenated benzoic acids in aquatic environments. Despite their biodegradability, parabens are ubiquitous in surface water and sediments, raising concerns about continuous environmental introduction and the formation of halogenated by-products with potentially greater stability and persistence (Haman, Dauchy, Rosin, & Munoz, 2015).
Applications in Electrochemical Surface Finishing and Energy Storage
The research into room-temperature haloaluminate ionic liquids, which involve brominated and iodinated intermediates, sheds light on the application potential of structurally related compounds in electroplating and energy storage technologies. These findings indicate the usefulness of brominated and iodinated organic compounds in advancing electrochemical technologies (Tsuda, Stafford, & Hussey, 2017).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
Benzylic compounds, in general, are known to interact with various biological targets, including enzymes and receptors, depending on their specific functional groups .
Mode of Action
The mode of action of 3-bromo-2-iodo-5-methylbenzoic acid is likely to involve interactions with its targets via processes such as free radical bromination, nucleophilic substitution, and oxidation . The compound may undergo reactions at the benzylic position, which can be either SN1 or SN2, depending on the nature of the substituents .
Biochemical Pathways
It’s worth noting that benzylic compounds can participate in various biochemical reactions, potentially affecting multiple pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 3-bromo-2-iodo-5-methylbenzoic acid . For instance, certain conditions may favor or inhibit the reactions it undergoes, thereby affecting its biological activity.
Eigenschaften
IUPAC Name |
3-bromo-2-iodo-5-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIO2/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNUGOQOZLIANN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)I)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-2-iodo-5-methylBenzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-6-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B2801730.png)


![1,8-Dioxaspiro[4.5]dec-3-ene](/img/structure/B2801738.png)
![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(2-methoxyphenyl)ethanone hydrochloride](/img/structure/B2801739.png)
![N-[5-(2,6-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide](/img/structure/B2801740.png)
![2-(3-Bicyclo[3.1.0]hexanyl)acetic acid](/img/structure/B2801741.png)


![2-(1-Methyl-2-propan-2-ylimidazol-4-yl)sulfonyl-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2801744.png)
![Tert-butyl (1R,4S,5R)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2801746.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-nitrobenzamide](/img/structure/B2801747.png)
![N-(2-chloro-4-methylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2801751.png)